molecular formula C18H23N3O3S B2749728 3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396559-52-6

3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No. B2749728
CAS RN: 1396559-52-6
M. Wt: 361.46
InChI Key: YUDYBYODTZULBG-UHFFFAOYSA-N
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Description

3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is commonly referred to as TAPI-1, and it is a potent inhibitor of TACE (TNF-α-converting enzyme), which is an enzyme that plays a crucial role in the inflammatory response.

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine Derivatives in Drug Design

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs due to its presence in a wide range of therapeutic agents. These compounds have been utilized in drugs with various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, highlighting the flexibility and broad potential of this entity in drug discovery for various diseases (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Anti-Tuberculosis Potential

Recent research efforts have retraced anti-mycobacterial compounds, particularly those containing piperazine as an essential building block. These compounds have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Novel Opioid-like Compound Involvement

Novel Psychoactive Substances

Studies have also explored the availability, use, and desired/unwanted effects of novel psychoactive substances like MT-45, a piperazine derivative, showcasing opioid-like effects. This research provides valuable insights into the potential of piperazine derivatives in developing new therapeutic agents with specific pharmacological profiles (Siddiqi et al., 2015).

properties

IUPAC Name

3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13(22)14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(24)16-12-25-11-6-17(23)19-16/h2-5,16H,6-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYBYODTZULBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

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